![molecular formula C16H12ClNO3 B4199455 (2-Chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate](/img/structure/B4199455.png)
(2-Chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate
Overview
Description
(2-Chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a chloro, cyano, and methoxy group attached to a phenyl ring, which is further esterified with 3-methylbenzoic acid. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate typically involves the esterification of 2-chloro-4-cyano-6-methoxyphenol with 3-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and yield. The product is then purified through techniques like distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of hydroxyl derivatives.
Scientific Research Applications
(2-Chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate involves its interaction with specific molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methoxyphenyl isocyanate
- 3-chloro-4-methylphenyl isocyanate
- 2-chloro-4-isocyanato-1-methoxybenzene
Uniqueness
(2-Chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate is unique due to the presence of both cyano and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) 3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-10-4-3-5-12(6-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVKTHXEWGLIND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Cl)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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